Scutellarein

Descripción

Contextualization within Flavonoid Research

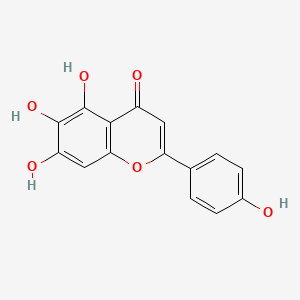

Scutellarein is a naturally occurring chemical compound classified as a flavone (B191248), a specific subclass of flavonoids renowned for their diverse biological activities. taylorandfrancis.comresearchgate.net Flavonoids are a large group of plant specialized metabolites characterized by a C6-C3-C6 backbone structure. mdpi.com this compound's chemical structure is 5,6,7,4'-tetrahydroxyflavone. researchgate.net It is the aglycone (the non-sugar component) of scutellarin (B1681692), its 7-O-glucuronide form. researchgate.netnih.gov

The biosynthesis of this compound in plants originates from the general phenylpropanoid pathway. frontiersin.org The amino acid phenylalanine is converted through several enzymatic steps into naringenin (B18129). frontiersin.org In the aerial parts of plants like Scutellaria baicalensis, naringenin serves as a key precursor. It is first oxidized by the enzyme flavone synthase II (FNSII) to form apigenin (B1666066), which is then hydroxylated by flavonoid 6-hydroxylase (F6H) to yield this compound. frontiersin.orgfrontiersin.org this compound can then be glycosylated to form its corresponding glycosides, such as scutellarin. frontiersin.org

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Full Name | Function |

| PAL | Phenylalanine ammonialyase | Converts phenylalanine to cinnamic acid |

| C4H | Cinnamate 4-hydroxylase | Hydroxylates cinnamic acid |

| 4CL | p-Coumaroyl CoA ligase | Activates p-coumaric acid |

| CHS | Chalcone (B49325) synthase | Condenses p-coumaroyl CoA with malonyl CoA |

| CHI | Chalcone isomerase | Isomerizes chalcone to naringenin |

| FNSII | Flavone synthase II | Oxidizes naringenin to apigenin |

| F6H | Flavonoid 6-hydroxylase | Hydroxylates apigenin to form this compound |

This interactive table summarizes the primary enzymes involved in the biosynthetic pathway leading to this compound.

Historical and Ethnobotanical Significance in Traditional Medicine Systems

This compound and its derivatives are found in various medicinal plants, particularly those belonging to the Lamiaceae (mint) and Asteraceae (daisy) families. researchgate.netnih.gov Historically, these plants have been integral components of traditional medicine systems worldwide, especially in Traditional Chinese Medicine (TCM). worldscientific.com

In TCM, herbs such as Scutellaria barbata (Ban Zhi Lian) and Erigeron breviscapus (Dengzhan Xixin) are utilized for their therapeutic properties. frontiersin.orgtandfonline.com Erigeron breviscapus, which contains high amounts of scutellarin, has been traditionally used to promote blood circulation and is a key ingredient in the modern Chinese medicine Breviscapine, used for treating cardiovascular and cerebrovascular diseases. taylorandfrancis.comresearchgate.net Scutellaria baicalensis, known as Huang Qin, is another prominent herb in TCM, with its roots being used to address liver and lung ailments. frontiersin.orgnih.gov Other traditional applications of plants containing this compound include treatments for inflammation, digestive disorders, and rheumatism. nih.gov

Table 2: Ethnobotanical Uses of this compound-Containing Plants

| Plant Species | Family | Traditional Use System | Traditional Applications |

| Erigeron breviscapus | Asteraceae | Traditional Chinese Medicine | Treatment of cerebrovascular and cardiovascular conditions. taylorandfrancis.complos.org |

| Scutellaria baicalensis | Lamiaceae | Traditional Chinese Medicine | Used for liver and lung complaints, inflammation, and as a complementary cancer treatment. frontiersin.orgnih.gov |

| Scutellaria barbata | Lamiaceae | Traditional Chinese Medicine | Employed in treatments for various diseases, including cancer and hepatitis. frontiersin.orgtandfonline.com |

| Scutellaria lateriflora | Lamiaceae | Traditional Medicine | Used as a nerve tonic and for anxiety. wikipedia.org |

| Oroxylum indicum | Bignoniaceae | Traditional Medicine | Used for inflammation, digestive disorders, and as a tonic. nih.gov |

This interactive table highlights key plants containing this compound and their significance in traditional medicine.

Evolution of this compound Academic Inquiry

The scientific investigation into this compound has a history spanning over a century. The initial academic focus was on the isolation and structural elucidation of its glycoside, scutellarin. Austrian chemist Guido Goldschmiedt dedicated years to this task, beginning his publications in 1901 and successfully determining the structure by 1910. wikipedia.org

For much of the 20th century, research was primarily concerned with identifying this compound and its glycosides as constituents of various medicinal herbs. A significant turning point occurred with the clinical application of scutellarin in China, which began in 1984 for the treatment of acute cerebral infarction and other cerebrovascular diseases. nih.gov This spurred more intensive pharmacological research.

Subsequent pharmacokinetic studies revealed a crucial aspect of its biology: scutellarin often acts as a prodrug. nih.gov It was found to be hydrolyzed in the intestine into its aglycone, this compound, which is then absorbed and is considered the more bioactive form with higher bioavailability. nih.gov This understanding shifted the research focus towards this compound itself. The scope of academic inquiry has since expanded dramatically, moving from its initial cardiovascular context to a broad investigation of its diverse pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, antiviral, and anticancer activities. researchgate.netnih.gov

Scope and Objectives of Current this compound Research Landscape

The contemporary research landscape for this compound is both broad and deep, with scientists exploring its therapeutic potential across a multitude of diseases. A primary objective is the detailed elucidation of its mechanisms of action at the molecular level. researchgate.netnih.gov Current studies frequently report that this compound exerts its effects by modulating key cellular signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, which are central to inflammation, cell growth, and survival. frontiersin.orgfrontiersin.org

A significant area of focus is addressing the compound's pharmacokinetic challenges. frontiersin.org Despite its potent in vitro activities, this compound's utility can be limited by factors such as low solubility. nih.gov Consequently, a major research objective is the development of strategies to enhance its bioavailability and delivery to target tissues. worldscientific.com This includes the design and synthesis of novel this compound derivatives with improved pharmacological profiles. plos.org

The scope of research encompasses a wide array of preclinical models. Investigations are actively being pursued to evaluate its efficacy in the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease, various types of cancer, and metabolic diseases such as diabetes. researchgate.netingentaconnect.comnih.gov While the volume of preclinical data is substantial and promising, a consensus in the scientific community points to the urgent need for well-structured clinical trials to translate these findings into human therapies. nih.gov

Table 3: Current Research Areas and Future Objectives for this compound

| Research Area | Key Findings and Objectives |

| Pharmacological Mechanisms | Elucidating how this compound modulates signaling pathways (e.g., NF-κB, MAPK, PI3K/Akt/mTOR) to exert anti-inflammatory, antioxidant, and anti-proliferative effects. frontiersin.orgfrontiersin.orgbvsalud.org |

| Neuroprotection | Investigating its potential in treating neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) and cerebral ischemia by reducing oxidative stress and inflammation. ingentaconnect.comnih.gov |

| Oncology | Exploring its anticancer properties, including the induction of apoptosis and inhibition of metastasis in various cancer cell lines (e.g., colon, breast, lung). nih.govtandfonline.comnih.gov |

| Drug Development | Synthesizing this compound derivatives and developing novel formulations to improve bioavailability, solubility, and therapeutic efficacy. worldscientific.complos.org |

| Clinical Translation | Advocating for and designing rigorous clinical trials to validate the extensive preclinical findings and establish its therapeutic role in human diseases. nih.gov |

This interactive table outlines the primary scope and future goals of the ongoing research into this compound.

Compound Reference Table

Structure

3D Structure

Propiedades

IUPAC Name |

5,6,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-6,16,18-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXZRQGOGOXCEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200946 | |

| Record name | Scutellarein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-53-3 | |

| Record name | Scutellarein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scutellarein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scutellarein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCUTELLAREIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P460GTI853 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Activities of Scutellarein

Anti-inflammatory Effects of Scutellarein

This compound has demonstrated potent anti-inflammatory properties through its ability to modulate both systemic and localized inflammatory responses. These effects are largely attributed to its regulation of key inflammatory mediators and signaling pathways.

This compound exerts its systemic anti-inflammatory effects by targeting fundamental inflammatory cascades. It has been shown to inhibit key inflammatory pathways such as the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. By doing so, this compound can reduce the secretion of inflammatory mediators and regulate the production of immune effector factors. The NF-κB pathway is a critical coordinator of gene expression associated with inflammatory responses. This compound has been observed to block this pathway, thereby suppressing the production of pro-inflammatory cytokines. Similarly, its modulation of the MAPK pathways, including the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways, contributes to its broad anti-inflammatory potential.

In addition to its systemic effects, this compound has a notable impact on localized inflammation. This is evident in studies on specific conditions such as acute lung injury. In models of lipopolysaccharide (LPS)-induced acute lung injury in mice, this compound significantly decreased the levels of pro-inflammatory cytokines like interleukin-6 (IL-6), C-C motif chemokine ligand 2 (CCL2), and tumor necrosis factor-α (TNF-α) in the bronchoalveolar lavage fluid. This localized reduction in inflammatory mediators helps to attenuate lung injury and inhibit the infiltration of neutrophils. Furthermore, in LPS-activated human bronchial epithelial cells, this compound markedly downregulated the transcription and translation of pro-inflammatory cytokines, including IL-6, CCL2, and C-X-C motif chemokine ligand 8 (CXCL8).

| Pro-inflammatory Mediator | Effect of this compound | IC₅₀ Value (μM) |

|---|---|---|

| Interleukin-6 (IL-6) | Significant decrease in supernatant levels | 36.7 ± 11.0 |

| C-C motif chemokine ligand 2 (CCL2) | Significant decrease in supernatant levels | 20.2 ± 5.6 |

| C-X-C motif chemokine ligand 8 (CXCL8) | Significant decrease in supernatant levels | 13.2 ± 2.3 |

Antioxidant Mechanisms and this compound

Oxidative stress is a key contributor to the pathogenesis of numerous diseases. This compound demonstrates significant antioxidant activity through direct scavenging of reactive oxygen species and by modulating the body's endogenous antioxidant defense systems.

This compound has the ability to directly neutralize harmful reactive oxygen species. It has shown marked scavenging activity against hydroxyl radicals and has a significant ferric-reducing ability. Computational studies have predicted that this compound possesses a scavenging power against the hydroperoxyl radical that is comparable to Trolox, a well-known antioxidant reference compound. While its direct scavenging effect on superoxide (B77818) anions may be less potent, its ability to inhibit the enzymes responsible for producing these radicals is a key aspect of its antioxidant action. Specifically, this compound has been found to reduce intracellular ROS accumulation by inhibiting the activation of NADPH oxidases.

| Antioxidant Assay | This compound Activity | IC₅₀ Value (μM) |

|---|---|---|

| DPPH Radical Scavenging | Marked activity | 20.71 ± 0.66 |

| Hydroxyl Radical Scavenging | Marked activity | 31.76 ± 2.53 |

| Inhibition of MDA formation (induced by Fe²⁺) | Effective inhibition | 52.37 ± 9.69 |

| Superoxide Anion Scavenging | Minimal activity | > 400 |

Beyond direct scavenging, this compound enhances the body's own antioxidant defenses. It achieves this by activating the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. The activation of Nrf2 is a critical step in the cellular defense against oxidative stress. Once activated, Nrf2 translocates to the nucleus and initiates the transcription of a variety of antioxidant genes. Through the Nrf2/ARE pathway, this compound increases the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and heme oxygenase-1 (HO-1). This upregulation of the cellular antioxidant capacity provides protection against oxidative stress-induced damage.

Anti-apoptotic Activities of this compound

Apoptosis, or programmed cell death, is a vital process for normal tissue homeostasis. However, its dysregulation is implicated in various diseases. This compound has been shown to modulate apoptosis, exhibiting both pro-apoptotic and anti-apoptotic effects depending on the cellular context.

In the context of cancer, this compound has been found to induce apoptosis in lung cancer cells. frontiersin.org Studies have shown that it can suppress the growth of lung cancer xenografts and trigger cell apoptosis in vitro. frontiersin.org This pro-apoptotic effect is linked to its ability to alter amino acid metabolism, particularly by affecting glutamine metabolites and reducing the expression of key glutamine transporters. frontiersin.org

Conversely, in other contexts, this compound and its related compound Scutellarin (B1681692) demonstrate protective anti-apoptotic effects. For instance, Scutellarin has been shown to reduce apoptosis in neuronal cells. mdpi.com This neuroprotective mechanism involves the differential regulation of apoptotic proteins, such as diminishing the expression of Bax and activated caspase-3 while increasing the expression of Bcl-2. mdpi.com This dual role highlights the complex and context-dependent nature of this compound's influence on apoptotic pathways.

Inhibition of Programmed Cell Death Pathways

In the context of protecting healthy cells, particularly neurons, this compound has been shown to inhibit programmed cell death, or apoptosis. In models of ischemic stroke, this compound treatment leads to a decrease in the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3. mdpi.com Caspases are a family of protease enzymes that are critical players in the apoptotic process. By reducing the levels of these key executioner proteins, this compound helps to prevent the dismantling of the cell.

Enhancement of Cell Survival Mechanisms

Complementing its anti-apoptotic effects, this compound actively promotes cell survival by activating key signaling cascades. The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a principal route through which this compound exerts its pro-survival effects. mdpi.comnih.gov Activation of this pathway was observed in both in vitro and in vivo models of ischemic stroke. mdpi.com Treatment with this compound enhanced the phosphorylation of PI3K and AKT, leading to an increase in the expression of the anti-apoptotic protein Bcl-2. mdpi.comnih.gov This protein plays a crucial role in preserving mitochondrial integrity and preventing the release of factors that trigger cell death. The simultaneous suppression of death-promoting factors and enhancement of survival signals demonstrates this compound's capacity to orchestrate the cellular machinery in favor of survival. mdpi.com

Neuroprotective Actions of this compound

This compound demonstrates significant neuroprotective properties, which are attributed to its ability to shield neurons from injury and to quell inflammation within the central nervous system. nih.govresearchgate.net

Attenuation of Neuronal Injury

Studies have shown that this compound can effectively attenuate neuronal cell damage following cerebral ischemia-reperfusion events. researchgate.net In animal models, administration of this compound led to a reduction in cerebral water content, a marker of edema, and modulated the levels of various amino acid neurotransmitters. researchgate.netscispace.com Specifically, it was found to decrease excitatory amino acids while increasing inhibitory amino acids, a mechanism that can protect against excitotoxicity—a major cause of neuronal death in ischemic conditions. scispace.com Furthermore, this compound improves the activity of crucial ion pumps like Ca(2+)-ATPase and Na(+),K(+)-ATPase, which helps in maintaining cellular homeostasis and preventing ion imbalances that lead to cell injury. researchgate.net In models of acute ischemic brain injury, treatment with this compound significantly reduced neuronal damage and apoptosis. mdpi.com

Reduction of Microglial Neuroinflammation

Neuroinflammation, largely mediated by activated microglia, is a key contributor to the progression of various neurodegenerative diseases and ischemic brain injury. nih.govresearchgate.net this compound has been shown to effectively suppress microglial activation and the subsequent inflammatory response. nih.gov It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in activated microglia. researchgate.net This anti-inflammatory action is achieved by targeting key signaling pathways. This compound can inhibit the nuclear translocation and DNA binding activity of nuclear factor kappa B (NF-κB), a master regulator of inflammatory gene expression. researchgate.netnih.gov It also represses the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), further dampening the inflammatory cascade. researchgate.netimrpress.com By reducing microglia-mediated neuroinflammation, this compound helps to protect neurons from secondary damage. nih.gov

Table 1: Neuroprotective Mechanisms of this compound

| Experimental Model | Key Findings | Implicated Pathways |

|---|---|---|

| Rat model of cerebral ischemia-reperfusion | Attenuated neuronal damage, reduced cerebral edema, regulated amino acid levels, improved ATPase activity. researchgate.netscispace.com | - |

| Lipopolysaccharide (LPS)-stimulated microglia | Inhibited production of NO, TNF-α, and IL-1β; suppressed iNOS expression. researchgate.net | NF-κB, JNK, p38 MAPK. researchgate.net |

| Middle Cerebral Artery Occlusion (MCAO) rat model | Reduced microglial neuroinflammation and apoptosis. nih.gov | PI3K/AKT/GSK3β/NF-κB. nih.gov |

| Hypoxia-ischemia brain damage model | Attenuated inflammation and suppressed microglia activation. nih.gov | Down-regulation of mir-7036a-5p. nih.gov |

Anticarcinogenic Efficacy of this compound

This compound exhibits notable anticancer properties, primarily through its ability to halt the proliferation of cancer cells and induce their death. nih.govnih.govnih.gov

Inhibition of Cancer Cell Proliferation

This compound has been demonstrated to significantly suppress the proliferation of various cancer cell lines in a dose- and time-dependent manner. nih.govmdpi.comnih.gov Research on human fibrosarcoma (HT1080), ovarian cancer (A2780 and SKOV-3), colon cancer (T84 and SW480), and non-small cell lung cancer (A549 and H1299) cells has confirmed its anti-proliferative effects. nih.govspandidos-publications.comnih.govnih.gov

The mechanisms underlying this inhibition often involve the induction of apoptosis and cell cycle arrest. nih.govnih.gov In lung cancer cells, this compound was found to trigger cell cycle arrest and profoundly alter amino acid metabolism, particularly by affecting glutamine transporters and glutaminase, which are crucial for cancer cell growth. nih.gov In ovarian cancer, it inhibits cell viability by targeting the EZH2/FOXO1 signaling pathway. nih.gov For colon cancer, this compound treatment was shown to inhibit colony formation and cell proliferation by inducing apoptosis. spandidos-publications.com Similarly, in fibrosarcoma cells, the proliferation rate was significantly suppressed through the induction of apoptosis. nih.gov These findings underscore this compound's potential as a multi-targeted agent that interferes with essential processes required for cancer cell survival and proliferation. researchgate.net

Table 2: Anti-proliferative Effects of this compound on Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Key Effects | Molecular Mechanisms/Pathways |

|---|---|---|---|

| Ovarian Cancer | A2780, SKOV-3 | Inhibited cell viability, migration, and invasion; induced apoptosis. nih.gov | Inhibition of EZH2/FOXO1 signaling. nih.gov |

| Fibrosarcoma | HT1080 | Suppressed proliferation; induced apoptosis; inhibited migration and invasion. nih.gov | Downregulation of NF-κB activation; decreased expression of MMP-2, -9, and -14. nih.gov |

| Lung Cancer | A549 | Inhibited proliferation. mdpi.com | Decrease in p-EGFR/p-ERK/p-NFκB protein expression. mdpi.com |

| Lung Cancer | A549, H1299 | Suppressed proliferation, migration, and colony formation; induced cell cycle arrest and apoptosis. nih.gov | Downregulation of the glutamine metabolic pathway. nih.gov |

| Colon Cancer | CL-40, T84, SW480 | Inhibited cell viability and colony formation; induced apoptosis. spandidos-publications.com | Induced CDC4-mediated RAGE ubiquitination. spandidos-publications.com |

Induction of Apoptosis in Malignant Cells

This compound has demonstrated notable pro-apoptotic activity across a variety of malignant cell lines through diverse molecular pathways. Research indicates that this flavone (B191248) can trigger programmed cell death, a critical mechanism for eliminating cancerous cells.

In ovarian cancer, this compound has been found to inhibit cell viability and induce apoptosis in A2780 and SKOV-3 cells. documentsdelivered.com This effect is mediated through the inhibition of the EZH2/FOXO1 signaling pathway. documentsdelivered.com Similarly, in human fibrosarcoma HT1080 cells, this compound treatment leads to a suppression of cell proliferation by inducing apoptosis. nih.govnih.gov

Studies on lung cancer cells (A549 and H1299) show that this compound triggers cell apoptosis and induces cell cycle arrest. nih.gov The mechanism in this context is linked to the downregulation of the glutamine metabolic pathway, specifically by reducing the expression of key glutamine transporters ASCT2 and LAT1, and the enzyme glutaminase (GLS1). nih.gov

Furthermore, this compound's apoptotic effects have been observed in several other cancer types. In hepatocellular carcinoma Hep3B cells, it causes G2/M phase arrest and induces apoptosis via the extrinsic pathway by increasing levels of Fas and FasL. jbtr.or.kr In human colon cancer HCT116 cells, it initiates the mitochondrial apoptotic pathway, which is associated with an overproduction of reactive oxygen species (ROS). jbtr.or.kr In gastric cancer cell lines (AGS and SNU484), this compound induces caspase-dependent apoptosis. jbtr.or.kr

Table 1: Pro-apoptotic Mechanisms of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Key Molecular Mechanism | Reference |

|---|---|---|---|

| Ovarian Cancer | A2780, SKOV-3 | Inhibition of EZH2/FOXO1 signaling | documentsdelivered.com |

| Lung Cancer (NSCLC) | A549, H1299 | Inhibition of glutamine metabolic pathway (downregulation of ASCT2, LAT1, GLS1) | nih.gov |

| Hepatocellular Carcinoma | Hep3B | Induction of extrinsic apoptotic pathway (elevation of Fas/FasL) | jbtr.or.kr |

| Colon Cancer | HCT116 | Induction of mitochondrial apoptotic pathway (ROS overproduction) | jbtr.or.kr |

| Fibrosarcoma | HT1080 | Induction of apoptosis, suppressing proliferation | nih.govnih.gov |

| Gastric Cancer | AGS, SNU484 | Induction of caspase-dependent apoptosis | jbtr.or.kr |

Suppression of Cancer Cell Migration and Invasion

This compound actively inhibits key processes in cancer metastasis, namely cell migration and invasion. Its mechanisms primarily involve the modulation of signaling pathways that regulate the expression and activity of enzymes responsible for degrading the extracellular matrix.

In human fibrosarcoma (HT1080 cells), this compound has been shown to potently inhibit cell migration and invasion. nih.govnih.gov This is achieved by suppressing the expression and activity of matrix metalloproteinases (MMP)-2, -9, and -14. nih.govnih.gov The downregulation of these critical enzymes is linked to this compound's ability to inhibit the activation and nuclear translocation of nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB). nih.gov By preventing the activation of the NF-κB signaling pathway, this compound effectively curtails the metastatic potential of these cancer cells. nih.govmdpi.com

Similar effects have been documented in ovarian cancer. In A2780 and SKOV-3 ovarian cancer cells, this compound treatment was found to inhibit both migration and invasion. documentsdelivered.com The underlying mechanism in this cancer type is associated with the regulation of the EZH2/FOXO1 signaling pathway. documentsdelivered.com

Table 2: Anti-Metastatic Mechanisms of this compound

| Cancer Type | Cell Line(s) | Key Molecular Mechanism | Affected Metastatic Markers | Reference |

|---|---|---|---|---|

| Fibrosarcoma | HT1080 | Inhibition of NF-κB signaling pathway | Downregulation of MMP-2, MMP-9, MMP-14 | nih.govnih.gov |

| Ovarian Cancer | A2780, SKOV-3 | Inhibition of EZH2/FOXO1 signaling | Inhibition of migration and invasion | documentsdelivered.com |

Cardioprotective and Vasodilatory Effects of this compound

This compound and its primary in vivo precursor, scutellarin, exhibit significant protective effects on the cardiovascular system. mdpi.com Studies have revealed that scutellarin, a flavonoid glucuronide, is metabolized into this compound in the body, and it is this active metabolite that is largely responsible for the observed pharmacological activities. mdpi.comnih.gov The cardiovascular benefits are multifaceted, encompassing the protection of heart muscle, improvement of blood vessel function, and prevention of blood clot formation. nih.govspandidos-publications.com

Mitigation of Myocardial Injury

The protective effects of scutellarin, leading to the formation of this compound, against myocardial injury, particularly ischemia-reperfusion (I/R) injury, are well-documented. Scutellarin treatment has been shown to protect cardiomyocytes from I/R injury-induced oxidative stress and apoptosis. spandidos-publications.comnih.gov In animal models of myocardial infarction, scutellarin administration can decrease the infarct size and inhibit the apoptosis of myocardial cells. nih.gov

The mechanisms underlying this cardioprotection are diverse. Scutellarin has been found to suppress the activation of the NLRP3 inflammasome, a key component of the inflammatory response in I/R injury. nih.gov It can also inhibit myocardial apoptosis by modulating the cGAS-STING signaling pathway. nih.gov Furthermore, scutellarin protects against high glucose-induced cardiomyocyte injury by reducing oxidative stress and apoptosis, suggesting a potential benefit in the context of diabetic cardiomyopathy. researchgate.net

Improvement of Vascular Endothelial Function

Scutellarin demonstrates a significant ability to protect and improve the function of the vascular endothelium, the inner lining of blood vessels that is crucial for cardiovascular health. frontiersin.org In the context of I/R injury, scutellarin pretreatment promotes vasodilation and improves blood flow reperfusion. nih.gov It achieves this by reducing the accumulation of reactive oxygen species (ROS), decreasing inflammation, and modulating the balance of vasoactive substances. nih.gov Specifically, it has been shown to increase the production of the vasodilator nitric oxide (NO) while reducing levels of the vasoconstrictor endothelin-1 (ET-1). nih.govresearchgate.net

The protective mechanism also involves the regulation of cellular maintenance processes. Scutellarin can rescue autophagy-lysosomal function, which is often disrupted during I/R, by upregulating the expression of cathepsin D. nih.gov Additionally, in models of high glucose-induced endothelial injury, scutellarin protects vascular endothelial cells by activating mitophagy, a process that removes damaged mitochondria. frontiersin.org

Anti-thrombotic Potential

This compound has demonstrated direct anti-thrombotic and anti-platelet activities. jst.go.jp Research has shown that this compound can inhibit platelet adhesion and aggregation induced by various agonists, including thrombin and ADP, in a concentration-dependent manner. nih.govjst.go.jp This is significant as platelet aggregation is a key step in the formation of blood clots (thrombosis), which can lead to myocardial infarction and stroke.

The underlying mechanism for this anti-platelet effect has been linked to the inhibition of Protein Kinase C (PKC). nih.govjst.go.jp By acting as a PKC inhibitor, this compound interferes with the signaling pathways that lead to platelet activation. nih.gov In addition to inhibiting platelet aggregation, this compound has been shown to depress both arterial and venous thrombosis in animal models and improve the characteristics of hemorheology (blood flow). researchgate.net

Effects of this compound on Metabolic Disorders

This compound has shown promise in addressing metabolic disorders, particularly obesity and its associated complications like hyperlipidemia, fatty liver, and insulin (B600854) resistance. nih.govbohrium.com

In a mouse model of high-fat diet (HFD)-induced obesity, administration of this compound effectively attenuated key indicators of obesity, including body weight and adiposity index. nih.govbohrium.com This was accompanied by improvements in related metabolic issues. This compound was found to ameliorate hyperlipidemia and hepatic steatosis (fatty liver). nih.gov

The mechanisms behind these anti-obesity effects are linked to both its anti-inflammatory properties and its ability to regulate genes involved in energy metabolism. nih.gov this compound helps to repress lipid synthesis pathways while promoting fatty acid oxidation. nih.gov It has also been shown to block the expression of inflammatory genes such as TNF-α, IL-6, and NF-κB, which are known to be involved in the chronic low-grade inflammation associated with obesity. nih.govbohrium.com

Furthermore, this compound has been investigated for its effects on insulin resistance, a hallmark of type 2 diabetes. In HFD-fed mice, this compound administration attenuated insulin resistance. nih.gov This beneficial effect is associated with the activation of the insulin signaling pathway and AMPKα, a key regulator of cellular energy homeostasis. nih.gov Its prodrug, scutellarin, has also been shown to prevent nonalcoholic fatty liver disease (NAFLD) and hyperlipidemia in rats. nih.gov

Regulation of Glucose Metabolism

This compound has been identified as a regulator of glucose metabolism, demonstrating potential in managing hyperglycemia. Its aglycone, scutellarin, has been observed to enhance the body's capacity to regulate blood glucose levels. In studies involving animal models of type 2 diabetes, treatment with scutellarin led to a reduction in blood glucose levels and improved glucose tolerance.

The mechanisms underlying these effects are multifaceted. One area of investigation has focused on the PINK1/Parkin signaling pathway. In the context of high glucose-induced vascular endothelial cell injury, scutellarin has been shown to activate this pathway, which is involved in mitophagy—the selective removal of damaged mitochondria. By enhancing mitophagy, scutellarin may protect cells from the detrimental effects of hyperglycemia. Furthermore, this compound has been found to rescue mitochondrial damage by improving mitochondrial glucose oxidation through the Pdk-Pdc axis, a key enzymatic complex that links glycolysis to the tricarboxylic acid (TCA) cycle.

Influence on Lipid Homeostasis

This compound and its glycoside, scutellarin, have demonstrated significant effects on lipid homeostasis, suggesting a role in addressing conditions like nonalcoholic fatty liver disease (NAFLD) and obesity. Research has shown that scutellarin can alleviate the accumulation of lipids in the liver. taylorandfrancis.com This is achieved, in part, by enhancing autophagy and suppressing endoplasmic reticulum (ER) stress through the IRE1α/XBP1 pathway. taylorandfrancis.com By modulating these cellular processes, scutellarin helps to reduce the lipid burden on hepatocytes. taylorandfrancis.com

In animal models of obesity induced by a high-fat diet, administration of this compound resulted in a notable reduction in key obesity indicators, including body weight, abdominal circumference, and the weight of white adipose tissue. The underlying mechanisms for these anti-obesity effects involve the regulation of genes responsible for energy metabolism. This compound has been found to repress pathways involved in lipid synthesis while promoting the oxidation of fatty acids. frontiersin.org Specifically, it has been shown to influence the PPARα and CPT-1a pathways, which are critical for fatty acid oxidation, and the PPARγ-LXRα-ABCA1 pathway, which is involved in cholesterol transport. frontiersin.org

Biochemical analyses have further revealed that scutellarin can improve lipid metabolism disorders by decreasing the levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL), while increasing the levels of high-density lipoprotein (HDL). nih.gov

Other

Antiviral Properties

This compound has emerged as a flavonoid with notable antiviral activity against a range of viruses. Its potential has been highlighted in studies investigating treatments for coronaviruses and influenza viruses.

One of the key mechanisms of its antiviral action is the inhibition of viral enzymes essential for replication. For instance, this compound has been shown to inhibit the 3C-like protease (3CLpro) of SARS-CoV-2, the virus responsible for COVID-19, with a reported half-maximal inhibitory concentration (IC50) of 5.8 µM. taylorandfrancis.comnih.gov This enzyme is crucial for processing viral polyproteins, making it a prime target for antiviral drugs. Interestingly, this compound was also reported to inhibit the helicase of the SARS-CoV, indicating its potential as a multi-target agent against coronaviruses. taylorandfrancis.comnih.gov

In the context of influenza viruses, this compound has been identified as a potential inhibitor of Glycyl-tRNA synthetase (GlyRS), a host cell protein that is significantly upregulated upon viral infection and plays a critical role in viral replication. By targeting this host factor, this compound can effectively suppress the replication of multiple influenza virus strains.

The table below summarizes the in-vitro antiviral activity of this compound against specific viral targets.

| Virus | Target | Activity (IC50) |

| SARS-CoV-2 | 3C-like protease (3CLpro) | 5.8 µM |

| Influenza A Virus (PR8) | Glycyl-tRNA synthetase (GlyRS) | - |

IC50: Half-maximal inhibitory concentration. Data for Influenza A Virus indicates inhibition, but a specific IC50 value for GlyRS inhibition by this compound was not provided in the search results.

Immunomodulatory Effects

This compound exhibits immunomodulatory effects, primarily through its anti-inflammatory properties. While much of the research has focused on its glycoside, scutellarin, these findings are highly relevant as scutellarin is metabolized to this compound in the body.

The anti-inflammatory actions of scutellarin are linked to its ability to inhibit key inflammatory pathways. It has been shown to suppress the NF-κB signaling pathway, a central regulator of the expression of numerous pro-inflammatory genes. frontiersin.orgnih.gov By inhibiting this pathway, scutellarin can reduce the production of inflammatory mediators and regulate the generation of immune effector factors. frontiersin.orgnih.gov This, in turn, helps to alleviate inflammatory damage in various tissues. frontiersin.orgnih.gov

Furthermore, scutellarin has been observed to modulate other significant inflammatory pathways, including the PI3K/Akt and MAPK pathways. frontiersin.orgnih.gov Its ability to interfere with these signaling cascades contributes to its broad anti-inflammatory profile. In studies on a standardized bioflavonoid composition containing bioactives from Scutellaria baicalensis, a natural source of this compound, the formulation demonstrated immunoregulatory effects in a mouse model of chemically induced immune suppression. mdpi.com This suggests that the components of Scutellaria baicalensis, including this compound, can help restore compromised immune responses. mdpi.com

Molecular Mechanisms of Scutellarein Action

Modulation of Key Intracellular Signaling Pathways

Scutellarein exerts its diverse biological effects by modulating a variety of critical intracellular signaling pathways. Its ability to interact with and regulate these cascades underlies its observed antioxidant, anti-inflammatory, and anti-cancer activities. The following sections detail the specific molecular mechanisms by which this compound influences these key pathways.

Phosphoinositide 3-Kinase/AKT (PI3K/AKT) Pathway Regulation

The Phosphoinositide 3-Kinase/AKT (PI3K/AKT) pathway is a crucial signaling cascade that governs cell survival, proliferation, and apoptosis. The regulatory action of this compound on this pathway is multifaceted and appears to be highly context-dependent, leading to either its activation or inhibition depending on the cellular environment and pathological condition.

In neuroprotection, this compound has been shown to activate the PI3K/AKT pathway. Studies using in vitro models of oxygen-glucose deprivation demonstrated that this compound treatment enhanced the expression of phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT). mdpi.com This activation led to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic markers Bax and cleaved caspase-3, ultimately suppressing neuronal apoptosis. mdpi.com The neuroprotective effects were significantly attenuated by the use of a selective PI3K inhibitor, LY294002, confirming the pathway's central role in this compound-mediated cell survival. mdpi.com

Conversely, in the context of osteoarthritis and certain cancers, this compound acts as an inhibitor of the PI3K/AKT pathway. nih.govspandidos-publications.com In a cell model of osteoarthritis, this compound treatment decreased the protein expression levels of AKT, phosphorylated AKT (p-AKT), mammalian target of rapamycin (mTOR), and phosphorylated mTOR (p-mTOR). spandidos-publications.comnih.gov This inhibition was associated with the alleviation of cartilage degradation. nih.govspandidos-publications.com Similarly, in studies on liver inflammation, this compound was found to regulate the PTEN/AKT/NF-κB signaling pathway, where it effectively inhabited PTEN to modulate downstream signaling. nih.gov In nasopharyngeal carcinoma cells, this compound was observed to enhance the apoptotic effects of cisplatin (B142131) by suppressing the PI3K/AKT pathway, which in turn downregulated the expression of multidrug resistance protein 1 (MDR1). spandidos-publications.com

| Cell/Tissue Model | Condition | Effect of this compound on PI3K/AKT Pathway | Key Downstream Effects | Reference |

|---|---|---|---|---|

| PC12 Cells | Oxygen-Glucose Deprivation (Ischemic Stroke Model) | Activation (Increased p-PI3K, p-AKT) | Increased Bcl-2; Decreased Bax and cleaved caspase-3; Neuronal survival | mdpi.com |

| SW1353 Cells | Osteoarthritis Model (IL-1β induced) | Inhibition (Decreased p-AKT, p-mTOR) | Alleviated cartilage degradation | spandidos-publications.comnih.gov |

| Rat Liver / Primary Hepatocytes | Pirarubicin-induced Liver Inflammation | Inhibition (via PTEN regulation) | Inhibited liver inflammation | nih.gov |

| NPC/HK1 Nasopharyngeal Carcinoma Cells | Cisplatin Resistance | Inhibition (Suppressed p-AKT) | Decreased MDR1 expression; Enhanced cisplatin-induced apoptosis | spandidos-publications.com |

Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, comprising key kinases such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are central to cellular responses to a wide array of stimuli, including stress and inflammation. nih.govmdpi.com this compound modulates these pathways to exert its anti-inflammatory effects. nih.govnih.gov

Research indicates that this compound can inhibit the phosphorylation of JNK and p38, two kinases strongly associated with pro-inflammatory responses. nih.govmerckmillipore.commdpi.com In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, treatment with this compound led to a decrease in the levels of phosphorylated JNK (p-JNK) and phosphorylated ERK (p-ERK), while p38 phosphorylation was unaffected in this specific model. nih.govmdpi.com The inhibition of these pathways contributes to the suppression of inflammatory mediator production. nih.gov

Interestingly, the effect of this compound on the ERK pathway can be dichotomous. While some studies report inhibition of ERK phosphorylation nih.govmdpi.com, others have found that this compound can augment ERK1/2 signaling. This was observed in a study on microglia, where this compound promoted the polarization of pro-inflammatory M1 microglia to the anti-inflammatory M2 phenotype by inhibiting the JNK and p38 pathways while simultaneously augmenting the ERK1/2 signaling pathway. merckmillipore.com This suggests a nuanced regulatory role for this compound, where it can selectively modulate different arms of the MAPK cascade to achieve a specific biological outcome.

| MAPK Member | Cell/Tissue Model | Observed Effect of this compound | Resulting Biological Outcome | Reference |

|---|---|---|---|---|

| JNK | RAW264.7 Macrophages; BV-2 Microglia | Inhibition of phosphorylation | Reduced inflammation; Promoted M2 polarization | nih.govmerckmillipore.commdpi.com |

| p38 | BV-2 Microglia | Inhibition of phosphorylation | Promoted M2 polarization | merckmillipore.com |

| ERK | RAW264.7 Macrophages | Inhibition of phosphorylation | Reduced inflammation | nih.govmdpi.com |

| ERK1/2 | BV-2 Microglia | Augmentation of phosphorylation | Promoted M2 polarization | merckmillipore.com |

Nuclear Factor-kappa B (NF-κB) Signaling Inhibition

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous genes involved in inflammation and immune responses. scbt.com The inhibition of the NF-κB signaling pathway is a primary mechanism behind this compound's potent anti-inflammatory properties. nih.govnih.gov

Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. nih.gov Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate into the nucleus and initiate the transcription of pro-inflammatory genes. nih.govnih.gov

This compound intervenes in this process by preventing the degradation of IκBα. nih.gov This stabilization of the inhibitor protein effectively sequesters the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and subsequent activation of target genes. nih.gov Studies have confirmed that after this compound treatment, the nuclear distribution of the NF-κB p65 subunit is significantly reduced. nih.gov As a consequence of this inhibition, this compound significantly suppresses the expression of various NF-κB target genes, including pro-inflammatory cytokines and enzymes such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α), Cyclooxygenase-2 (COX-2), and inducible Nitric Oxide Synthase (iNOS). nih.govnih.gov

Nuclear Factor E2-Related Factor 2/Antioxidant Response Element (Nrf2/ARE) Pathway Activation

The Nuclear Factor E2-Related Factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is the master regulator of the cellular antioxidant response. Activation of this pathway enhances cellular defense against oxidative stress. This compound is recognized as a potent activator of the Nrf2/ARE pathway. nih.govportlandpress.com

The mechanism of activation involves this compound's ability to modulate the key Nrf2 inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Research has shown that this compound treatment significantly decreases the expression of Keap1. portlandpress.com This reduction in Keap1 allows Nrf2 to escape degradation, accumulate, and translocate into the nucleus. portlandpress.com Once in the nucleus, Nrf2 binds to the ARE sequence in the promoter region of various antioxidant genes, initiating their transcription. nih.govportlandpress.com

By triggering the Nrf2/ARE pathway, this compound increases the expression of a suite of protective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govportlandpress.comnih.gov This upregulation of antioxidant enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage and inflammation. nih.govportlandpress.com Pharmacological inhibition of Nrf2 has been shown to reverse the protective effects of this compound, underscoring the critical role of this pathway in its antioxidant activity. portlandpress.comnih.gov

Janus Kinase/Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway Modulation

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a direct signaling cascade that transduces signals from extracellular cytokines and growth factors to the nucleus, influencing cell proliferation, differentiation, and survival. This compound's interaction with this pathway is modulatory and appears to be specific to the pathological context.

In the setting of cerebral ischemia, this compound has been demonstrated to activate the JAK2/STAT3 signaling pathway. nih.gov In both in vivo rat models of middle cerebral artery occlusion (MCAO) and in vitro astrocyte models, this compound treatment enhanced the ischemia-induced upregulation of phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3). nih.govresearchgate.net This suggests that the therapeutic effect of this compound in this context is at least partially mediated by the activation of the JAK2/STAT3 pathway in astrocytes. nih.gov

In contrast, in a model of liver fibrosis, a nano-formulation of this compound was found to inhibit the JAK/STAT1 signaling pathway. nih.gov Specifically, the treatment effectively diminished the hallmarks of liver fibrosis by modulating the canonical JAK/STAT1 signaling pathway that is driven by Interferon-gamma (IFN-γ). nih.gov This indicates that this compound can act as either an activator or an inhibitor of JAK/STAT signaling, depending on the specific kinases (JAK2 vs. JAK1), downstream transcription factors (STAT3 vs. STAT1), and the disease model being studied.

Wnt/β-catenin Signaling Regulation

The Wnt/β-catenin signaling pathway is an evolutionarily conserved cascade that plays a fundamental role in embryonic development and adult tissue homeostasis by regulating cell fate, proliferation, and migration. plos.org Emerging evidence indicates that this compound can also regulate this pathway.

In the context of osteoarthritis, this compound has been shown to regulate the Wnt/β-catenin pathway, which contributes to its ability to protect the cartilage matrix from degradation by reducing the nuclear translocation of β-catenin. nih.gov

Furthermore, a study investigating zearalenone-induced apoptosis in mouse ovarian granulosa cells identified Wnt5a as a direct target of this compound. nih.gov In this model, this compound treatment significantly increased the expression of both Wnt5a and its downstream effector, β-catenin. nih.gov This upregulation was associated with a decrease in cleaved-caspase-3, indicating an anti-apoptotic effect. The study demonstrated that this compound could specifically bind to the Wnt5a protein, thereby exerting its protective effects on the granulosa cells. nih.gov

Mammalian Target of Rapamycin Complex 1 (mTORC1) Inhibition

The Mammalian Target of Rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and metabolism. Research has primarily focused on scutellarin (B1681692), a glucuronide of this compound, which has been identified as a modulator of mTOR. nih.gov Studies on scutellarin demonstrate that it can downregulate the phosphorylation of mTOR, which in turn suppresses the sterol regulatory element-binding protein-1c (SREBP-1c). nih.gov This action leads to a reduction in lipid accumulation in liver cells, suggesting a role in ameliorating hepatic insulin (B600854) resistance. nih.gov By inhibiting mTOR activity, scutellarin can also decrease the production of pro-inflammatory cytokines. nih.gov Dual inhibition of the PI3K/mTOR pathway, a strategy employed by some therapeutic agents, is known to bypass compensatory feedback mechanisms that can arise from mTORC1 inhibition alone, leading to more effective outcomes. mdpi.com

| Compound | Target Pathway | Downstream Effect | Investigated In |

| Scutellarin | mTOR | Decreased mTOR phosphorylation, Suppression of SREBP-1c | HepG2 cells, HFD-fed C57BL/6 mice nih.gov |

| Scutellarin | mTOR | Reduced production of pro-inflammatory cytokines | General research context nih.gov |

Hedgehog Signaling Cascade Intervention

The Hedgehog (Hh) signaling pathway is essential during embryonic development and is mostly dormant in adults, with its aberrant activation being linked to various cancers. mdpi.com Research indicates that scutellarin, the glycoside form of this compound, can potently suppress the Hedgehog signaling pathway. nih.gov In studies on colitis-associated colorectal cancer, scutellarin was shown to ameliorate the condition by inhibiting this cascade. nih.gov It achieves this by down-regulating key components of the pathway, including the transcription factor Gli1. nih.gov In vitro experiments have demonstrated that scutellarin inhibits the growth, transformation, and differentiation of colon cancer stem-like cells by reducing the protein expression of c-Myc, Gli1, and Lgr5. nih.gov This intervention suppresses the proliferation and migration of cancer cells and induces apoptosis. nih.gov

| Compound | Model System | Key Findings | Reference |

| Scutellarin | Colitis-associated colorectal cancer (mice) | Ameliorated cancer by suppressing the Hedgehog signaling axis and NF-κB-mediated inflammation. nih.gov | nih.gov |

| Scutellarin | HT-29 colon cancer stem-like cells | Inhibited growth and differentiation; down-regulated mRNA of Lgr5, c-Myc, CK20, Nanog and protein expression of c-Myc, Gli1, Lgr5. nih.gov | nih.gov |

| Scutellarin | SW480 colorectal cancer cells | Suppressed proliferation, migration, and colony formation; induced apoptosis by down-regulating Hedgehog signaling. nih.gov | nih.gov |

Hippo-YAP Signaling Pathway Influence

The Hippo signaling pathway is a highly conserved pathway that controls organ size by regulating cell proliferation and apoptosis. nih.govsemanticscholar.org A key downstream effector of this pathway is the transcriptional co-activator Yes-associated protein (YAP). nih.gov When the Hippo pathway is active, YAP is phosphorylated and retained in the cytoplasm, preventing it from promoting cell proliferation. nih.gov Studies involving scutellarin have shown that it can regulate the Hippo-YAP pathway in breast cancer cells. nih.govliankebio.com Treatment with scutellarin led to an increase in the phosphorylated form of YAP (p-YAP) and a decrease in total YAP expression. nih.govsemanticscholar.orgliankebio.com This modulation inhibits cancer cell growth, induces apoptosis, and is associated with the induction of autophagy. nih.govliankebio.com

| Compound | Cell Line | Effect on Hippo-YAP Pathway | Outcome |

| Scutellarin | MCF-7 (Human breast cancer) | Increased p-YAP expression, Decreased YAP expression | Inhibition of cell growth, Induction of apoptosis and autophagy nih.govsemanticscholar.orgliankebio.com |

Extracellular Signal-Regulated Kinase/p53 (ERK/p53) and c-Met/AKT Signaling Pathways

This compound and its glycoside, scutellarin, modulate several critical signaling pathways involved in cancer progression, including the ERK/p53 and c-Met/AKT pathways. The ERK pathway is a component of the MAPK signaling cascade that regulates cell proliferation, while p53 is a well-known tumor suppressor protein. The c-Met/AKT pathway is crucial for cell survival and growth.

Studies have shown that scutellarin can induce apoptosis and autophagy in non-small cell lung cancer by stimulating the phosphorylation of ERK1/2, which in turn activates the p53 pathway. nih.gov In human colorectal cancer cells, scutellarin was found to increase the phosphorylation of p53, leading to reduced cell viability and the induction of apoptosis. nih.gov The anticancer effects of this compound are also mediated through pathways including PI3K/Akt/NF-κB and ERK. blrcl.org Furthermore, scutellarin has been observed to suppress the AKT signaling pathway strongly in esophageal squamous cell carcinoma. researchgate.net In glioma cells, scutellarin has been shown to repress the activity of the PI3K-AKT signaling pathway. nih.gov In non-small cell lung cancer, scutellarin has been found to overcome cisplatin resistance by affecting the c-met/AKT signaling pathways. nih.gov

Nitric Oxide Synthase (NOS) Isoform Expression Regulation (iNOS, eNOS, nNOS)

Nitric oxide (NO) is a signaling molecule produced by three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS or NOS I), inducible NOS (iNOS or NOS II), and endothelial NOS (eNOS or NOS III). nih.govnih.gov While nNOS and eNOS are constitutively expressed and play roles in signal transduction, iNOS is typically induced during inflammatory responses and produces large, potentially cytotoxic amounts of NO. nih.govnih.gov

This compound has been shown to exert anti-inflammatory effects by modulating the expression of iNOS. In lipopolysaccharide (LPS)-activated macrophage-like RAW264.7 cells, this compound inhibited the production of NO and reduced the mRNA expression levels of iNOS. medchemexpress.com Further studies confirmed that this compound's anti-inflammatory action involves the downregulation of iNOS, which is achieved by blocking the NF-κB and MAPK signaling pathways. mdpi.comacs.org

| NOS Isoform | General Function | Regulation by this compound |

| iNOS (Inducible) | Produces large amounts of NO during inflammatory and immune responses. nih.govnih.govmdpi.com | This compound reduces mRNA expression and subsequent NO production. medchemexpress.commdpi.com |

| eNOS (Endothelial) | Maintains vascular homeostasis, regulates blood pressure. nih.govmdpi.com | No direct regulatory effects have been specified in the provided context. |

| nNOS (Neuronal) | Involved in synaptic plasticity and central regulation of blood pressure. nih.gov | No direct regulatory effects have been specified in the provided context. |

Regulation of Apoptotic and Autophagic Processes by this compound

Apoptosis, or programmed cell death, and autophagy, a cellular degradation and recycling process, are critical for tissue homeostasis. Dysregulation of these processes is a hallmark of many diseases, including cancer. This compound and its related compound scutellarin have been extensively reported to modulate both apoptosis and autophagy in various cancer cell types. nih.govresearchgate.net

In ovarian cancer, this compound induces apoptosis. nih.gov Similarly, in breast cancer cells, scutellarin treatment leads to inhibited growth and induced apoptosis, which is associated with the induction of autophagy through its regulation of the HIPPO-YAP signaling pathway. nih.gov The pro-apoptotic effects of scutellarin in colorectal cancer cells are mediated by regulating the p53 pathway, leading to a reduction in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax and activated caspase-3. nih.gov In non-small cell lung cancer, scutellarin has been shown to induce both apoptosis and autophagy through the ERK1/2 and AKT signaling pathways. nih.gov The induction of apoptosis can occur through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. researchgate.net

Influence on Inflammatory Mediators and Enzymes

This compound also exhibits significant anti-inflammatory properties by targeting key mediators and enzymes involved in the inflammatory response. Chronic inflammation is implicated in the pathogenesis of numerous diseases, making the modulation of these pathways a critical area of research.

Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) are pivotal in initiating and amplifying the inflammatory cascade. clinexprheumatol.orgnih.gov Elevated levels of these cytokines are associated with a wide range of inflammatory conditions.

Research has consistently demonstrated that this compound can significantly inhibit the production of these key pro-inflammatory cytokines. nih.govnih.gov In various experimental models, this compound has been shown to reduce the expression and secretion of TNF-α, IL-1β, and IL-6. nih.gov This inhibitory effect is often mediated through the suppression of upstream signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression. nih.gov By dampening the production of these potent inflammatory mediators, this compound helps to alleviate the inflammatory response.

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are two key enzymes that are upregulated during inflammation and contribute to the inflammatory process. COX-2 is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators, while iNOS produces large amounts of nitric oxide, a signaling molecule involved in inflammation and vasodilation.

This compound has been shown to effectively suppress the expression of both COX-2 and iNOS. This inhibition occurs at the transcriptional level, often through the blockade of the NF-κB signaling pathway, which is a common activator for both genes. By reducing the expression of COX-2 and iNOS, this compound diminishes the production of prostaglandins and nitric oxide, thereby mitigating key aspects of the inflammatory response.

Table 2: this compound's Impact on Inflammatory Mediators and Enzymes

| Mediator/Enzyme | Effect of this compound | Consequence |

|---|---|---|

| TNF-α | Inhibition of Production | Reduction of pro-inflammatory signaling |

| IL-1β | Inhibition of Production | |

| IL-6 | Inhibition of Production | |

| COX-2 | Inhibition of Expression | Decreased prostaglandin synthesis |

| iNOS | Inhibition of Expression | Decreased nitric oxide production |

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components. A disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS-5) is a key aggrecanase involved in the breakdown of cartilage aggrecan. nih.gov Dysregulation of these enzymes is a hallmark of conditions like osteoarthritis, leading to cartilage destruction. mdpi.com

Studies have shown that this compound and its glycoside, scutellarin, can modulate the expression and activity of these degradative enzymes. Research indicates that scutellarin can downregulate the mRNA and protein expression of MMP-1 and MMP-13, as well as ADAMTS-5, in chondrocytes. acs.org In vivo experiments have also demonstrated that this compound treatment can reduce the expression of MMP-13 in cartilage. By suppressing the expression of these key cartilage-degrading enzymes, this compound helps to preserve the integrity of the extracellular matrix and protect against tissue damage. nih.gov

NLRP3 Inflammasome Activation

This compound has been shown to modulate inflammatory responses through its interaction with the NLRP3 inflammasome, a key component of the innate immune system. The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β).

Research indicates that Scutellarin, a glucuronide of this compound, robustly inhibits the activation of the NLRP3 inflammasome in macrophages. nih.gov This inhibition is achieved, at least in part, through the augmentation of the Protein Kinase A (PKA) signaling pathway. nih.govnih.gov Studies have demonstrated that Scutellarin treatment leads to an increase in the phosphorylation of NLRP3 at PKA-specific sites, a modification that suppresses inflammasome activation. nih.govnih.gov The inhibitory effect of Scutellarin on NLRP3 activation is counteracted by PKA pathway inhibitors, further solidifying the role of this signaling cascade. nih.govnih.gov

The suppression of NLRP3 inflammasome activation by Scutellarin consequently leads to a reduction in the downstream inflammatory events. This includes the inhibition of pyroptosis, a form of programmed cell death associated with inflammation, and a decrease in the release of IL-1β. nih.govnih.gov Furthermore, Scutellarin has been observed to suppress the formation of ASC (Apoptosis-associated speck-like protein containing a CARD) specks and ASC oligomerization, crucial steps in the assembly and activation of the NLRP3 inflammasome. nih.gov

| Key Finding | Mechanism | Outcome | Reference |

| Inhibition of NLRP3 inflammasome activation | Augmentation of PKA signaling | Reduced IL-1β release | nih.govnih.gov |

| Suppression of pyroptosis | Inhibition of NLRP3 inflammasome | Decreased inflammatory cell death | nih.govnih.gov |

| Blockage of ASC speck formation | Inhibition of ASC recruitment | Impeded inflammasome assembly | nih.gov |

Modulation of Oxidative Stress Responses

This compound exhibits significant antioxidant properties, which contribute to its protective effects against cellular damage. These properties are manifested through its ability to directly scavenge free radicals and to enhance the expression of endogenous antioxidant enzymes.

Theoretical and computational studies have elucidated the free radical scavenging potential of this compound. These studies predict that this compound possesses a scavenging power against the hydroperoxyl radical (OOH•) that is comparable to that of Trolox, a well-known antioxidant standard. The scavenging activity of this compound is attributed to several reaction mechanisms, including Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Radical Adduct Formation (RAF).

The efficiency of these mechanisms is influenced by the chemical environment. For instance, in lipid-like, nonpolar environments, the HAT mechanism is often favored. In aqueous solutions, the scavenging activity can be influenced by the pH and the specific chemical species of this compound present. Computational analyses have provided insights into the reaction kinetics, with calculated rate constants indicating efficient radical scavenging.

| Radical Scavenged | Proposed Mechanism(s) | Comparative Efficacy |

| Hydroperoxyl radical (OOH•) | HAT, SET, RAF | Similar to Trolox |

In addition to its direct radical-scavenging activity, this compound and its derivatives can bolster the cellular antioxidant defense system by upregulating the expression and activity of key antioxidant enzymes. These enzymes include Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Heme Oxygenase-1 (HO-1).

Studies on Scutellarin have shown that it can increase the activity of SOD and CAT. This effect is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, including HO-1. Scutellarin has been found to promote the translocation of Nrf2 to the nucleus, leading to an increased expression of HO-1. semanticscholar.org This upregulation of endogenous antioxidant enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative stress. semanticscholar.orgnih.gov

| Enzyme | Effect of Scutellarin | Mediating Pathway |

| Superoxide Dismutase (SOD) | Increased activity | Nrf2 |

| Catalase (CAT) | Increased activity | Nrf2 |

| Heme Oxygenase-1 (HO-1) | Increased expression | Nrf2/ARE |

Effects on Angiogenesis and Cell Proliferation

This compound has demonstrated significant effects on angiogenesis, the formation of new blood vessels, and cell proliferation, processes that are crucial in both normal physiological functions and in pathological conditions such as cancer.

A key mechanism through which this compound exerts its anti-angiogenic effects is by modulating the expression and signaling of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF). Research has shown that Scutellarin, the glucuronide of this compound, can downregulate the expression of VEGF. nih.gov By inhibiting the VEGF signaling pathway, Scutellarin can suppress the proliferation, migration, and tube formation of endothelial cells, which are essential steps in the angiogenic process. nih.gov This inhibitory effect on VEGF-mediated angiogenesis has been observed in various experimental models, including those related to diabetic retinopathy and cancer. nih.govresearchgate.net

While direct studies on this compound's regulation of basic Fibroblast Growth Factor (bFGF) are limited, research on Scutellarin provides some insights. One study found that Scutellarin promoted the proliferation of neural stem cells even more effectively than bFGF, a known mitogen for these cells. nih.gov This suggests a potential interaction with or potentiation of growth factor signaling pathways, though the precise mechanism of bFGF regulation by this compound remains to be fully elucidated.

| Growth Factor | Effect of this compound/Scutellarin | Implication |

| VEGF | Downregulation of expression and signaling | Inhibition of angiogenesis |

| bFGF | Potentiates proliferation of neural stem cells (Scutellarin) | Potential role in tissue regeneration |

Epithelial-Mesenchymal Transition (EMT) is a cellular process implicated in cancer progression and metastasis, where epithelial cells lose their characteristics and acquire a more migratory and invasive mesenchymal phenotype. This compound has been found to inhibit EMT in various cancer cell types. imrpress.comresearchgate.net

The suppressive effect of this compound on EMT is often mediated through the modulation of key signaling pathways. For instance, this compound has been shown to inhibit the PI3K/Akt pathway, which is a critical regulator of EMT. imrpress.com By inhibiting this pathway, this compound can reverse the changes in the expression of EMT markers, such as increasing the expression of the epithelial marker E-cadherin and decreasing the expression of mesenchymal markers like N-cadherin and Vimentin. Furthermore, in some contexts, the inhibition of the NF-κB/NLRP3 signaling pathway by Scutellarin has also been linked to the suppression of EMT. researchgate.net

| Cellular Process | Effect of this compound | Mediating Pathway(s) |

| Epithelial-Mesenchymal Transition (EMT) | Suppression | PI3K/Akt, NF-κB/NLRP3 |

Angiotensin-Converting Enzyme (ACE) and AT1 Receptor Down-regulation

This compound, the active metabolite of scutellarin, has been shown to exert significant influence on the renin-angiotensin system (RAS), a critical regulator of blood pressure and cardiovascular homeostasis. nih.govnih.gov Research indicates that the therapeutic effects observed following the administration of scutellarin are attributable to this compound, as scutellarin is extensively hydrolyzed to this compound in the gastrointestinal tract. nih.govnih.gov Studies investigating the effects of scutellarin provide strong evidence for the role of its active form, this compound, in modulating this system, primarily through the down-regulation of angiotensin-converting enzyme (ACE) and the angiotensin II type 1 (AT1) receptor.

The renin-angiotensin system plays a pivotal role in the pathophysiology of various cardiovascular diseases. ACE is a key enzyme in this system, responsible for the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II. nih.gov Angiotensin II then exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to vasoconstriction, inflammation, and cellular apoptosis. nih.gov

In a study utilizing a rat model of permanent middle cerebral artery occlusion, administration of scutellarin led to a dose-dependent decrease in both the mRNA and protein expression of ACE and the AT1 receptor in the ischemic cerebral tissue. nih.gov This down-regulation of ACE and AT1 receptor expression was associated with a reduction in the levels of angiotensin II. nih.gov

Furthermore, in vitro studies have demonstrated that scutellarin possesses a potent ACE inhibiting activity, with a reported IC50 value of 48.13 ± 4.98 μM. nih.gov This direct inhibition of ACE, coupled with the down-regulation of ACE and AT1 receptor expression, suggests a multi-faceted mechanism by which this compound can mitigate the detrimental effects of an overactive renin-angiotensin system.

The table below summarizes the key findings from a study on the effects of scutellarin on the expression of ACE and AT1R in a rat model of ischemic cerebral injury.

| Treatment Group | ACE mRNA Expression (Fold Change vs. Sham) | AT1R mRNA Expression (Fold Change vs. Sham) | ACE Protein Expression (Relative to Sham) | AT1R Protein Expression (Relative to Sham) |

|---|---|---|---|---|

| Sham | 1.0 | 1.0 | 1.0 | 1.0 |

| Model (Ischemia) | Significantly Increased (p < 0.01) | Significantly Increased (p < 0.01) | Significantly Increased (p < 0.01) | Significantly Increased (p < 0.01) |

| Scutellarin (100 mg/kg) | Significantly Decreased (p < 0.01 vs. Model) | Significantly Decreased (p < 0.01 vs. Model) | Significantly Decreased (p < 0.01 vs. Model) | Significantly Decreased (p < 0.01 vs. Model) |

| Scutellarin (50 mg/kg) | Significantly Decreased (p < 0.05 vs. Model) | Significantly Decreased (p < 0.05 vs. Model) | Significantly Decreased (p < 0.05 vs. Model) | Significantly Decreased (p < 0.05 vs. Model) |

| Scutellarin (25 mg/kg) | Significantly Decreased (p < 0.05 vs. Model) | Significantly Decreased (p < 0.05 vs. Model) | Significantly Decreased (p < 0.05 vs. Model) | Significantly Decreased (p < 0.05 vs. Model) |

These findings underscore the significant role of this compound in modulating the renin-angiotensin system. By both inhibiting the activity of ACE and down-regulating the expression of ACE and the AT1 receptor, this compound can effectively reduce the production and action of angiotensin II, thereby contributing to its therapeutic potential in cardiovascular and cerebrovascular diseases. nih.gov

Therapeutic Potential in Disease Models

Cerebrovascular Diseases Research

Scutellarein has been investigated for its neuroprotective effects in the context of cerebrovascular diseases, with a primary focus on ischemic stroke.

Ischemic Stroke Models (Cerebral Ischemia/Reperfusion Injury)

In experimental models of ischemic stroke, this compound has shown promise in mitigating brain damage caused by the interruption of blood flow and subsequent reperfusion. Studies using rat models of middle cerebral artery occlusion (MCAO), a common method to simulate ischemic stroke, have revealed that this compound can offer better neuroprotection than its glycoside counterpart, scutellarin (B1681692). mdpi.comcornell.edu

Research findings indicate that this compound administration leads to a reduction in neurological deficit scores and a decrease in the volume of cerebral infarction. mdpi.comcornell.edu This protective effect is linked to its ability to attenuate neuronal cell damage. researchgate.net In models of repeated cerebral ischemia-reperfusion, this compound has been observed to reduce cerebral water content and regulate the levels of various amino acids, including glutamic acid, aspartic acid, glycine, γ-aminobutyric acid (GABA), and taurine. researchgate.net Furthermore, it has been shown to improve the activity of Ca2+-ATPase and Na+,K+-ATPase, which are crucial for maintaining neuronal function. researchgate.net